Cas no 54503-10-5 (tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate)
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
- tert-Butyl (R)-2-(aminocarbonyl)pyrrolidine-1-carboxylate
- 1-(tert-Butoxycarbonyl)piperidine-2-carboxamide
- 1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-, 1,1-dimethylethyl ester
- tert-Butyl 2-carbamoyllpyrrolidine-1-carboxylate
- (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
- 2-carbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- ACMC-20mykr
- Boc-PNA(T)-OH
- Boc-prolinamide
- Glycine,N-[(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)acetyl]-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-(9CI)
- N-((2-Boc-aminoethyl)-N-thymin-1-yl acetyl)glycine
- N-(N-Boc-2-aminoethyl)-N-[(1-thyminyl)acetyl]glycine
- SureCN5349908
- tert-butyl 2-carbamoylpyrrolidine-1-
- MFCD03419274
- 54503-10-5
- SB21918
- 1-Boc-2-carbamoylpyrrolidine
- MFCD02183583
- FT-0601242
- tert-butyl2-carbamoylpyrrolidine-1-carboxylate
- PITJAAIPVBVRAO-UHFFFAOYSA-N
- 1,1-Dimethylethyl 2-(aminocarbonyl)-1-pyrrolidinecarboxylate
- NS00056172
- FT-0687374
- BB 0263059
- tert-Butyl(2R)-2-carbamoylpyrrolidine-1-carboxylate
- SY033897
- AKOS008521529
- CS-W006597
- AB6590
- (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate
- Boc-D-Pro-NH2
- DS-13229
- SY017524
- DL-1-Boc-prolinamide
- SY017508
- D-N-Boc-Prolinamide
- DTXSID301185953
- t-butyl 2-carbamoylpyrrolidine-1-carboxylate
- tert-Butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate
- SCHEMBL239130
- AB04528
- EINECS 259-189-5
- tert-butyl 2-(aminocarbonyl)pyrrolidine -1-carboxylate
- FT-0653335
- Boc-D-Proline amide
- N-(tert-Butoxycarbonyl)proline amide, (S)-2-(Aminocarbonyl)-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester
- D-BOC-Pro-NH2
- DB-012511
-
- MDL: MFCD02183583
- Inchi: 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)
- InChI Key: PITJAAIPVBVRAO-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC1C(N)=O)=O
Computed Properties
- Exact Mass: 214.13184
- Monoisotopic Mass: 214.132
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 72.6A^2
Experimental Properties
- Density: 1.155
- Boiling Point: 370.1°C at 760 mmHg
- Flash Point: 177.6 °C
- Refractive Index: 1.476
- PSA: 67.43
- LogP: 1.50940
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP675-5g |
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |
54503-10-5 | 95+% | 5g |
433.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP675-250mg |
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |
54503-10-5 | 95+% | 250mg |
59CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP675-25g |
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |
54503-10-5 | 95+% | 25g |
1731CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP675-1g |
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |
54503-10-5 | 95+% | 1g |
121.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DP675-20g |
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |
54503-10-5 | 95+% | 20g |
1305.0CNY | 2021-07-12 | |
| Chemenu | CM180468-10g |
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |
54503-10-5 | 95% | 10g |
$*** | 2023-05-30 | |
| Chemenu | CM180468-25g |
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |
54503-10-5 | 95% | 25g |
$*** | 2023-05-30 | |
| Chemenu | CM180468-100g |
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |
54503-10-5 | 95% | 100g |
$*** | 2023-05-30 | |
| Chemenu | CM180468-10g |
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |
54503-10-5 | 95% | 10g |
$102 | 2021-08-05 | |
| Chemenu | CM180468-25g |
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate |
54503-10-5 | 95% | 25g |
$194 | 2021-08-05 |
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate Suppliers
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate
Introduction to Tert-Butyl 2-Carbamoylpyrrolidine-1-Carboxylate (CAS No. 54503-10-5)
Tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS No. 54503-10-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential applications. This compound, characterized by its tert-butyl and carbamoyl functional groups, exhibits promising characteristics that make it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of tert-butyl 2-carbamoylpyrrolidine-1-carboxylate consists of a pyrrolidine ring substituted with a carbamoyl group at the 2-position and a tert-butyl group at the 1-position. This arrangement imparts distinct reactivity and stability, making it a versatile building block for further chemical modifications. The presence of the carbamoyl group suggests potential roles in hydrogen bonding interactions, which are crucial for the design of drugs targeting specific biological pathways.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. Pyrrolidine derivatives, in particular, have been extensively studied for their role in modulating enzyme activity and receptor binding. The tert-butyl group in tert-butyl 2-carbamoylpyrrolidine-1-carboxylate not only enhances the compound's solubility but also provides a steric shield that can influence the binding affinity of drug candidates.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of more complex molecules. For instance, researchers have utilized derivatives of tert-butyl 2-carbamoylpyrrolidine-1-carboxylate to develop inhibitors targeting enzymes involved in inflammatory responses and cancer progression. The carbamoyl moiety serves as a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones to optimize biological activity.
The synthesis of tert-butyl 2-carbamoylpyrrolidine-1-carboxylate typically involves multi-step organic reactions, starting from readily available pyrrolidine derivatives. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods align with current trends in green chemistry, emphasizing efficiency and minimal waste generation.
Recent studies have highlighted the potential of tert-butyl 2-carbamoylpyrrolidine-1-carboxylate in the development of next-generation antibiotics. The structural motif present in this compound has been shown to disrupt bacterial cell wall synthesis, offering a novel approach to combat antibiotic-resistant strains. This finding underscores the importance of exploring structurally diverse compounds for addressing emerging therapeutic challenges.
The pharmacokinetic properties of derivatives derived from tert-butyl 2-carbamoylpyrrolidine-1-carboxylate have also been extensively evaluated. Preclinical studies indicate that these compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable for oral administration. Additionally, their metabolic stability suggests potential for once-daily dosing regimens, which would enhance patient compliance and treatment efficacy.
In conclusion, tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS No. 54503-10-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, its role in addressing complex diseases will likely expand, solidifying its position as a cornerstone in modern medicinal chemistry.
54503-10-5 (tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate) Related Products
- 78058-41-0((S)-1-N-Boc-piperidine-2-carboxamide)
- 848488-91-5((R)-1-N-Boc-Pipecolamide)
- 105443-94-5(tert-butyl (2S)-2-carbamoylazetidine-1-carboxylate)
- 70138-72-6(1-Boc-D-prolinamide)
- 388077-74-5((+/-)-1-N-boc-Piperidine-2-carboxamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)